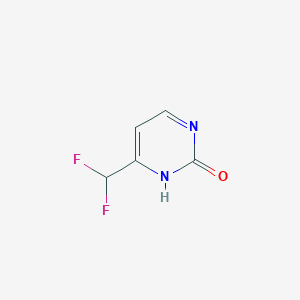
4-(Difluoromethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Difluoromethyl)pyrimidin-2(1H)-one” is a chemical compound that is part of the pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “4-(Difluoromethyl)pyrimidin-2(1H)-one”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)pyrimidin-2(1H)-one” is part of the pyrimidinamine derivatives. These derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Difluoromethyl)pyrimidin-2(1H)-one” include the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Applications De Recherche Scientifique
Inhibition of Bruton’s Tyrosine Kinase (BTK)
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, which likely include “4-(Difluoromethyl)pyrimidin-2(1H)-one”, have been reported as potent BTK inhibitors . BTK is a key signaling molecule in the B cell receptor (BCR) signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies .
Anti-Fibrotic Activities
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, including “4-(Difluoromethyl)pyrimidin-2(1H)-one”, were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Mécanisme D'action
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share a similar structure, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to cell death.
Pharmacokinetics
It’s worth noting that the introduction of difluoromethyl groups into molecules has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties could potentially enhance the bioavailability of 4-(Difluoromethyl)pyrimidin-2(1H)-one.
Result of Action
The inhibition of mitochondrial complex i, as seen with similar compounds, can lead to cell death . This could potentially make 4-(Difluoromethyl)pyrimidin-2(1H)-one useful in applications such as fungicides or anticancer agents.
Propriétés
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h1-2,4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAPWNZYMPKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)pyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)


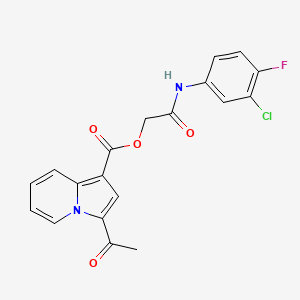
![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)
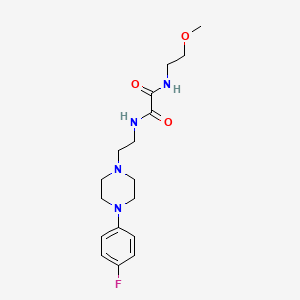
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)
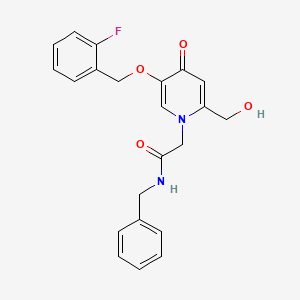
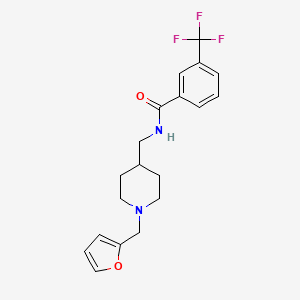

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)
